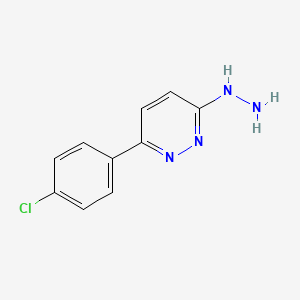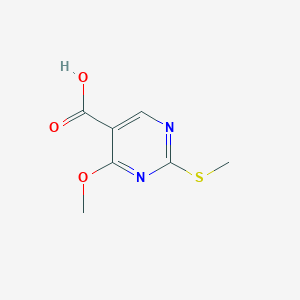
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid
説明
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (MMP) is a sulfur-containing organic compound with a unique structure that has attracted considerable attention in recent years. It has been studied for its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Liquid Crystal Properties
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives have been explored for their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions exhibit nematic liquid crystal characteristics with a mesophase range of 30-50°C. However, derivatives with a 4-hydroxy group display smectic liquid crystal properties. These compounds have shown potential in reducing the melting point and extending the range of the mesomorphic state in liquid crystals, making them of interest in materials science and display technologies (Mikhaleva, 2003).
Synthesis of Aminopyrimidines
Research has also delved into the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines, particularly for producing n- and t-butyl-aminopyrimidines. This process is valuable in the absence of added solvents and offers a pathway to synthesize various aminopyrimidines, which can be significant in developing new chemical entities or pharmaceutical intermediates (Brown & Forster, 1966).
Antitumor Activity
The antitumor properties of certain 4-methoxy-6-chloropyrimidines synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been studied. These compounds highlight the potential of 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives in contributing to the development of new antitumor agents (Grigoryan et al., 2008).
Antiviral Activity
In the domain of antiviral research, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substitution at the 5-position, including methyl and methoxy groups, have been synthesized and evaluated. Certain derivatives exhibited notable inhibitory activity against retroviruses, suggesting their potential in antiretroviral therapy (Hocková et al., 2003).
Anti-Histaminic and Antimuscarinic Effects
Compounds derived from 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid have been synthesized and evaluated for their anti-histaminic and antimuscarinic effects. This research contributes to the understanding of how these derivatives could be used in therapeutic applications targeting histamine and acetylcholine receptors (Maggiali et al., 1988).
Crystal Structure Analysis
The crystal structure of certain derivatives, like O4-methylthymidine, which is related to 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, has been studied to understand their biological properties. Such studies are crucial in correlating the structural attributes of these compounds to their biological functions and potential mutagenicity (Brennan et al., 1986).
特性
IUPAC Name |
4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHLOFNZOTILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510928 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid | |
CAS RN |
84332-06-9 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

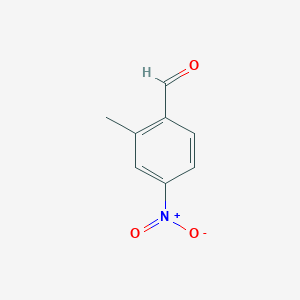
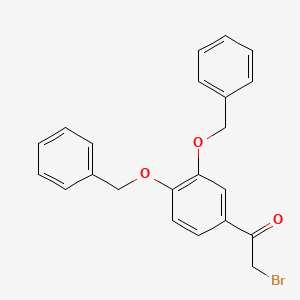
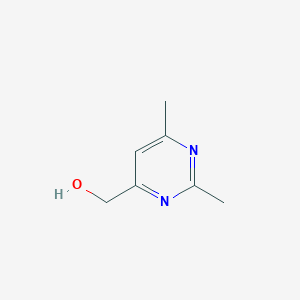
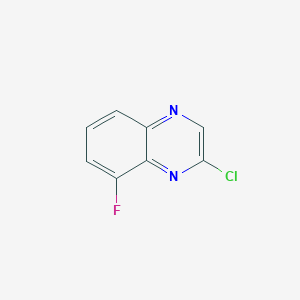
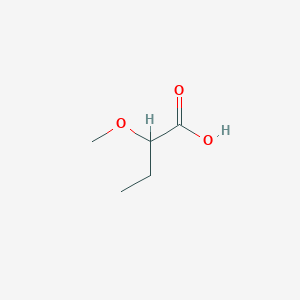
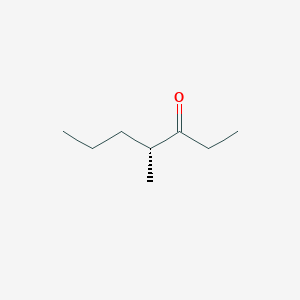
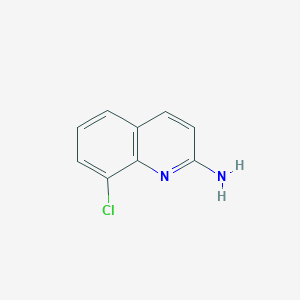
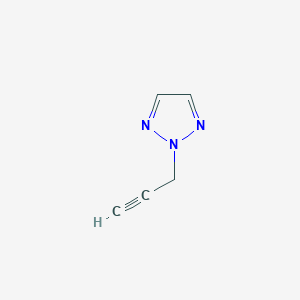
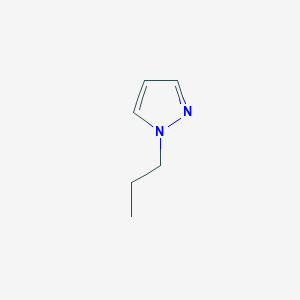
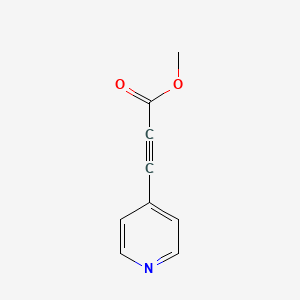
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
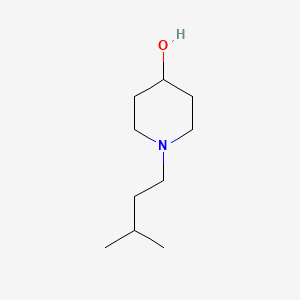
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
